molecular formula C8H18N2O4S B13470759 tert-Butyl ((2-aminoethyl)sulfonyl)glycinate

tert-Butyl ((2-aminoethyl)sulfonyl)glycinate

Cat. No.: B13470759
M. Wt: 238.31 g/mol
InChI Key: BCPLUUDROQEACX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethanesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl ester group and an aminoethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethanesulfonamido)acetate typically involves the reaction of tert-butyl acetate with 2-aminoethanesulfonamide. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst to facilitate the esterification process . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good yields.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(2-aminoethanesulfonamido)acetate may involve large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethanesulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(2-aminoethanesulfonamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethanesulfonamido)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active sulfonamide moiety, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-aminoethanesulfonamido)acetate is unique due to its combination of a tert-butyl ester and an aminoethanesulfonamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethylsulfonylamino)acetate

InChI

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)6-10-15(12,13)5-4-9/h10H,4-6,9H2,1-3H3

InChI Key

BCPLUUDROQEACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNS(=O)(=O)CCN

Origin of Product

United States

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